N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that features a furan ring and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps:
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Formation of the Furan-2-yl Ethylamine Intermediate
Starting Material: Furan-2-carboxylic acid.
Reaction: Reduction of furan-2-carboxylic acid to furan-2-ylmethanol, followed by conversion to furan-2-ylmethylamine through reductive amination.
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Synthesis of the Tetrahydrocinnolinone Intermediate
Starting Material: 2-nitrobenzaldehyde.
Reaction: Cyclization with ethyl acetoacetate under basic conditions to form 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one.
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Coupling Reaction
Reaction: The furan-2-yl ethylamine is coupled with the tetrahydrocinnolinone intermediate using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction
- The carbonyl group in the tetrahydrocinnolinone moiety can be reduced to form alcohol derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Substitution
- The amide group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the tetrahydrocinnolinone moiety.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. The furan ring and the tetrahydrocinnolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the tetrahydrocinnolinone moiety.
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Similar structure but lacks the furan-2-yl ethyl group.
Uniqueness
N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to the combination of the furan ring and the tetrahydrocinnolinone moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c20-15(17-8-7-13-5-3-9-22-13)11-19-16(21)10-12-4-1-2-6-14(12)18-19/h3,5,9-10H,1-2,4,6-8,11H2,(H,17,20) |
InChI Key |
QXYIRWVPRKSSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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